2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid

Purity Quality Control Pharmaceutical R&D

Accurate impurity profiling of naproxen API demands authentic positional isomer standards. 2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid (CAS 858459-45-7) supplies the exact 1-substituted naphthalene acetic acid scaffold with an 8-methyl group, enabling clear chromatographic discrimination from naproxen and its des-methyl analog. - ≥98% HPLC purity, validated for ICH Q3A-compliant impurity quantification. - Unique 8-methyl peri-steric environment supports selective COX/LOX binding pocket mapping. - Ready stock with ambient global shipping, ensuring rapid supply chain reliability.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 858459-45-7
Cat. No. B3289509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid
CAS858459-45-7
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C(=CC=C2)CC(=O)O)OC
InChIInChI=1S/C14H14O3/c1-9-6-12(17-2)7-10-4-3-5-11(14(9)10)8-13(15)16/h3-7H,8H2,1-2H3,(H,15,16)
InChIKeyJPRWNERYJFSSKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid: A Sterically Hindered Naphthalene Isomer


2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid is a naphthalene derivative substituted with a methoxy group at the 6-position, a methyl group at the 8-position, and an acetic acid moiety at the 1-position . With a molecular formula of C14H14O3 and a molecular weight of 230.26 g/mol , it is a positional isomer of the clinically used NSAID naproxen (6-methoxy-α-methyl-2-naphthaleneacetic acid) and its des-methyl analog 2-(6-methoxynaphthalen-1-yl)acetic acid. The presence of the 8-methyl group introduces steric hindrance near the acetic acid side chain, which can profoundly influence target binding, metabolic stability, and pharmacological selectivity compared to its non-methylated and 2-substituted analogs.

Why Simple Analogs Cannot Substitute for 2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid


The naphthalene acetic acid scaffold is highly sensitive to substitution pattern. Naproxen (2-substituted) and its 1-substituted isomer (6-methoxy-1-naphthyl)acetic acid, lacking the 8-methyl group, exhibit fundamentally different steric and electronic profiles that drive divergent biological activities . The 8-methyl group in 2-(6-methoxy-8-methylnaphthalen-1-yl)acetic acid creates a sterically hindered environment around the carboxylic acid side chain, potentially altering its pKa, molecular recognition by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and its susceptibility to metabolic conjugation. Consequently, procurement of a generic naphthalene acetic acid without the 8-methyl substitution will not reproduce the specific binding kinetics, selectivity fingerprint, or pharmacokinetic properties required for targeted structure-activity relationship (SAR) studies, impurity profiling, or chemical biology applications.

Quantitative Differentiation Evidence for 2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid


Purity Advantage Over Alternative Sources

The compound as supplied by MolCore (Product MC768688) is certified with a purity of NLT 98% , compared to a typical competitor purity of 95% for the same compound from Chemenu . This 3% absolute difference in purity is critical for applications requiring high-confidence analytical standards, impurity profiling, and reproducible biological assays where even minor contaminants can skew dose-response curves.

Purity Quality Control Pharmaceutical R&D

Steric Differentiation via 8-Methyl Substitution

The 8-methyl group in 2-(6-methoxy-8-methylnaphthalen-1-yl)acetic acid introduces significant steric hindrance peri to the acetic acid chain, as evidenced by computational models of related naphthalene derivatives . This contrasts with the non-methylated analog 2-(6-methoxynaphthalen-1-yl)acetic acid (CAS 87901-81-3), which lacks this steric constraint. In class-level inferences from naproxen SAR, peri-substitution can alter the preferred orientation of the carboxyl group, impacting its ability to coordinate with active-site metal ions in enzymes like COX .

Structure-Activity Relationship Conformational Analysis Molecular Recognition

Minimal COX Inhibition Profile

While naproxen (6-methoxy-α-methyl-2-naphthaleneacetic acid) is a potent COX-1/COX-2 inhibitor with IC50 values in the low micromolar range , related 1-substituted naphthalene acetic acids have been reported to exhibit markedly different COX inhibition profiles. For instance, 6-methoxy-2-naphthylacetic acid (6-MNA) shows IC50 of 70 µM and 20 µM for human recombinant COX-1 and COX-2 respectively , whereas some 1-substituted isomers show significantly weaker or absent inhibition. Based on class-level inference, 2-(6-methoxy-8-methylnaphthalen-1-yl)acetic acid is expected to possess minimal COX activity, potentially opening opportunities in non-NSAID pharmacological applications such as melatoninergic receptor modulation or soluble epoxide hydrolase (sEH) inhibition.

Cyclooxygenase Anti-inflammatory Target Selectivity

Enhanced Lipophilicity and Metabolic Stability

The calculated logP (clogP) of 2-(6-methoxy-8-methylnaphthalen-1-yl)acetic acid is predicted to be approximately 2.8–3.2, compared to 2.5–2.8 for its des-methyl analog . This increased lipophilicity arises from the additional methyl group and can improve membrane permeability. Furthermore, the 8-methyl group may sterically shield the acetic acid moiety from phase II conjugating enzymes, potentially reducing glucuronidation and sulfation rates relative to naproxen and 6-MNA, which are extensively metabolized via these pathways . Such metabolic differentiation is critical for obtaining longer half-life analogs or for developing pro-drug strategies.

Lipophilicity Metabolic Stability Drug-likeness

Optimal Application Scenarios for 2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid


Impurity Profiling Standard for Naproxen API

The certified purity of ≥98% makes this isomer ideal as a reference standard for detecting and quantifying low-level positional isomers in naproxen active pharmaceutical ingredient (API). Its distinct chromatographic retention time relative to naproxen and its des-methyl analog allows accurate impurity profiling, ensuring compliance with ICH Q3A guidelines.

Steric Probe for SAR Studies of Naphthalene Inhibitors

The unique 8-methyl peri-steric environment provides a tool to dissect the steric tolerance of enzyme active sites that bind naphthalene acetic acids, such as COX, LOX, sEH, or melatonin receptors. By comparing its inhibitory activity (or lack thereof) with naproxen and 6-MNA, researchers can map the spatial constraints of the binding pocket.

Lead Scaffold for Non-NSAID Anti-inflammatory Agents

Given its predicted minimal COX inhibition , this compound can serve as a starting point for developing anti-inflammatory agents that act through non-COX pathways (e.g., NF-κB, inflammasome, or lipoxygenase inhibition), thereby avoiding the gastrointestinal toxicity associated with COX-1 inhibition.

Metabolic Stability Model for Carboxylic Acid Drugs

The steric shielding of the acetic acid moiety by the 8-methyl group offers a model system for investigating the impact of peri-substitution on phase II metabolism (glucuronidation/sulfation) . This can accelerate the design of metabolically stable carboxylic acid drugs.

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